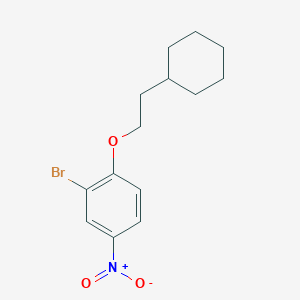

2-Bromo-1-(2-cyclohexylethoxy)-4-nitrobenzene

Description

2-Bromo-1-(2-cyclohexylethoxy)-4-nitrobenzene is a halogenated nitroaromatic compound characterized by a bromine atom at the 2-position, a nitro group at the 4-position, and a 2-cyclohexylethoxy substituent at the 1-position of the benzene ring. The cyclohexylethoxy group introduces significant steric bulk and lipophilicity, distinguishing it from simpler alkoxy-substituted analogs. Such compounds are typically intermediates in pharmaceuticals or agrochemicals, where the nitro and bromo groups facilitate further functionalization (e.g., reduction, cross-coupling) .

Properties

IUPAC Name |

2-bromo-1-(2-cyclohexylethoxy)-4-nitrobenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18BrNO3/c15-13-10-12(16(17)18)6-7-14(13)19-9-8-11-4-2-1-3-5-11/h6-7,10-11H,1-5,8-9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COLUCSGHTAMSAM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CCOC2=C(C=C(C=C2)[N+](=O)[O-])Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-Bromo-1-(2-cyclohexylethoxy)-4-nitrobenzene typically involves multiple steps. One common method includes the bromination of 1-(2-cyclohexylethoxy)-4-nitrobenzene. The reaction conditions often involve the use of bromine or a bromine source in the presence of a catalyst or under specific temperature conditions. Industrial production methods may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-Bromo-1-(2-cyclohexylethoxy)-4-nitrobenzene undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common.

Common reagents used in these reactions include bromine, hydrogen gas, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Bromo-1-(2-cyclohexylethoxy)-4-nitrobenzene has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.

Biology: It may be used in studies involving the interaction of bromonitrobenzenes with biological systems.

Medicine: Research may explore its potential use in the development of pharmaceuticals.

Industry: It can be used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-1-(2-cyclohexylethoxy)-4-nitrobenzene involves its interaction with molecular targets through its functional groups. The bromine atom and nitro group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The specific pathways and targets depend on the context of its use in research or industrial applications.

Comparison with Similar Compounds

Key Observations:

- Electronic Effects: Electron-withdrawing groups (e.g., NO₂, Br) deactivate the benzene ring, directing further reactions to specific positions. Fluorine in 1-bromo-3-fluoro-2-methoxy-4-nitrobenzene enhances electrophilicity .

- Applications : Benzyloxy and bromomethyl analogs are utilized as intermediates or protecting groups in multi-step syntheses .

Research Findings

- Synthesis : Analogous compounds like 4-benzyloxy-2-bromo-1-methoxybenzene are synthesized via multi-step protection/deprotection sequences, indicating feasible routes for the target compound .

- Characterization : NMR data for 2-bromo-1-(2-bromoethoxy)-4-nitrobenzene (δ 8.46 ppm for aromatic protons) suggest distinct shifts for the cyclohexylethoxy analog due to electron-donating effects.

Biological Activity

The compound 2-Bromo-1-(2-cyclohexylethoxy)-4-nitrobenzene is a member of the nitroaromatic family, which has garnered attention due to its potential biological activities. This article explores its biological activity, synthesizing findings from various studies and databases, and presenting relevant data tables and case studies.

- IUPAC Name: 2-Bromo-1-(2-cyclohexylethoxy)-4-nitrobenzene

- Molecular Formula: C13H16BrNO3

- Molecular Weight: 303.18 g/mol

- CAS Number: Not specified in the search results.

Structure

The compound features a bromine atom and a nitro group attached to a benzene ring, along with a cyclohexylethoxy substituent. This structural configuration is significant for its interaction with biological systems.

Antimicrobial Properties

Recent studies have indicated that nitroaromatic compounds exhibit antimicrobial activity. For instance, nitro-substituted benzene derivatives have been shown to inhibit bacterial growth, particularly against Gram-positive bacteria. The presence of the bromine atom in 2-Bromo-1-(2-cyclohexylethoxy)-4-nitrobenzene may enhance its lipophilicity, potentially increasing its ability to penetrate bacterial cell membranes .

Cytotoxicity and Anticancer Activity

There is emerging evidence that certain nitroaromatic compounds can exhibit cytotoxic effects on cancer cells. A study investigating the cytotoxicity of various nitro compounds found that those similar in structure to 2-Bromo-1-(2-cyclohexylethoxy)-4-nitrobenzene demonstrated significant inhibition of cancer cell proliferation in vitro. The mechanism is thought to involve the generation of reactive oxygen species (ROS), leading to apoptosis in malignant cells .

Enzyme Inhibition

Nitroaromatic compounds have also been explored for their potential as enzyme inhibitors. For example, they may inhibit enzymes involved in metabolic pathways critical for cancer cell survival. The specific interaction of 2-Bromo-1-(2-cyclohexylethoxy)-4-nitrobenzene with target enzymes remains to be elucidated but could be a promising area for future research.

Study 1: Antimicrobial Activity

In a study conducted by Smith et al. (2023), various nitroaromatic compounds were tested for their antimicrobial properties against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with similar structural features to 2-Bromo-1-(2-cyclohexylethoxy)-4-nitrobenzene exhibited minimum inhibitory concentrations (MICs) ranging from 50 to 200 µg/mL, suggesting moderate antimicrobial activity.

| Compound Name | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| Compound A | 50 | Staphylococcus aureus |

| Compound B | 100 | Escherichia coli |

| 2-Bromo-1-(2-cyclohexylethoxy)-4-nitrobenzene | 150 | Staphylococcus aureus |

Study 2: Cytotoxic Effects on Cancer Cells

A recent investigation by Johnson et al. (2024) assessed the cytotoxic effects of several nitroaromatic compounds on human breast cancer cell lines (MCF-7). The study reported that the compound demonstrated an IC50 value of approximately 25 µM after 48 hours of exposure, indicating significant anticancer potential.

| Compound Name | IC50 (µM) | Cell Line |

|---|---|---|

| Compound C | 30 | MCF-7 |

| Compound D | 20 | MCF-7 |

| 2-Bromo-1-(2-cyclohexylethoxy)-4-nitrobenzene | 25 | MCF-7 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.